LOX-IN-3 (dihydrochloride monohydrate)

Fibrosis Cancer Enzymology

LOX-IN-3 (dihydrochloride monohydrate), also designated as PXS-5505 or Compound 33, is an orally active, small-molecule inhibitor of lysyl oxidase (LOX). Unlike inhibitors with restricted isoform profiles, this compound functions as a pan-LOX inhibitor, targeting multiple members of the LOX family, including LOXL2, which is crucial for collagen and elastin cross-linking in the extracellular matrix.

Molecular Formula C13H17Cl2FN2O3S
Molecular Weight 371.3 g/mol
Cat. No. B12391948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLOX-IN-3 (dihydrochloride monohydrate)
Molecular FormulaC13H17Cl2FN2O3S
Molecular Weight371.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)S(=O)(=O)CC(=CCN)F)N=CC=C2.O.Cl.Cl
InChIInChI=1S/C13H13FN2O2S.2ClH.H2O/c14-11(6-7-15)9-19(17,18)12-5-1-3-10-4-2-8-16-13(10)12;;;/h1-6,8H,7,9,15H2;2*1H;1H2/b11-6-;;;
InChIKeyQYKDBLBIYAHJJG-QGUCZYQJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LOX-IN-3 (dihydrochloride monohydrate): Essential Baseline for Procuring a Validated Pan-Lysyl Oxidase Inhibitor


LOX-IN-3 (dihydrochloride monohydrate), also designated as PXS-5505 or Compound 33, is an orally active, small-molecule inhibitor of lysyl oxidase (LOX) . Unlike inhibitors with restricted isoform profiles, this compound functions as a pan-LOX inhibitor, targeting multiple members of the LOX family, including LOXL2, which is crucial for collagen and elastin cross-linking in the extracellular matrix [1]. This broad inhibitory action underpins its utility in preclinical research focused on fibrosis, cancer, and angiogenesis, where aberrant LOX activity is a key pathological driver .

LOX-IN-3 (dihydrochloride monohydrate): Why Alternative LOX Inhibitors Are Not Interchangeable


The lysyl oxidase family presents a complex target space, and generic substitution among LOX inhibitors is scientifically unsound due to critical differences in isoform selectivity, potency, and pharmacokinetic profiles. For example, the historical reference compound β-aminopropionitrile (BAPN) is an irreversible pan-LOX inhibitor but exhibits significantly weaker potency on human LOXL2, with an IC50 in the micromolar range, compared to LOX-IN-3's sub-micromolar activity [1]. Other alternatives, such as the patented compound 6403, may show more potent cellular inhibition but lack the extensive in vivo pharmacodynamic data available for LOX-IN-3 [2]. These disparities directly impact experimental outcomes in fibrosis and oncology models, where the degree and duration of LOX inhibition dictate efficacy [3]. Therefore, selecting LOX-IN-3 is not merely a choice of a LOX inhibitor but a selection of a specific, well-characterized tool compound with a unique quantitative profile essential for reproducible and translatable research.

LOX-IN-3 (dihydrochloride monohydrate) Quantitative Differentiation Evidence for Procurement Decisions


Superior Potency Against Human LOXL2 vs. Classical Pan-LOX Inhibitor BAPN

LOX-IN-3 exhibits significantly greater potency against human LOXL2, a key target in fibrosis and cancer, compared to the classical pan-LOX inhibitor β-aminopropionitrile (BAPN). LOX-IN-3 inhibits human LOXL2 with an IC50 of <1 μM, whereas BAPN's reported IC50 for human LOXL2 is significantly higher, in the 60 μM range or low micromolar range for the mouse ortholog [1]. This >60-fold difference in potency is a critical differentiator for experiments requiring robust target engagement at lower, more pharmacologically relevant concentrations.

Fibrosis Cancer Enzymology LOXL2

Sustained In Vivo Target Engagement Outlasting Plasma Exposure

A key differentiator for LOX-IN-3 is its sustained pharmacodynamic effect in vivo, which persists long after the compound is cleared from plasma. In rats, a single oral dose of 30 mg/kg led to a tissue recovery half-life of 2-3 days in the ear and 24 hours in the aorta, even though plasma concentrations fell below the IC50 after only 8 hours . This profile indicates a durable inhibitory effect on lysyl oxidase activity, allowing for less frequent dosing in chronic disease models compared to compounds with a strictly plasma concentration-dependent effect.

Pharmacodynamics In Vivo Fibrosis Pharmacokinetics

Demonstrated Anti-Fibrotic Efficacy in Multiple Preclinical Models

LOX-IN-3 has demonstrated quantifiable anti-fibrotic efficacy across multiple well-validated rodent models, a feature not uniformly established for all LOX inhibitors. In a mouse model of unilateral ureteral obstruction (UUO), oral administration of 10 mg/kg daily for 14 days significantly reduced renal fibrosis . In a separate model of bleomycin-induced pulmonary fibrosis in mice, a dose of 15 mg/kg daily for 21 days significantly decreased both the Ashcroft score and lung weight . This multi-model validation provides a higher level of confidence in its in vivo utility.

Renal Fibrosis Pulmonary Fibrosis In Vivo UUO Model

Pan-LOX Activity Profile with Reduced Off-Target Liability

While LOX-IN-3 is a potent pan-LOX inhibitor, it exhibits reduced activity against related amine oxidases such as semicarbazide-sensitive amine oxidase/vascular adhesion protein-1 (SSAO/VAP-1) and monoamine oxidase B (MAO-B) . This selectivity profile is advantageous compared to some earlier LOX inhibitors that may have significant off-target effects, allowing for a cleaner interpretation of experimental results directly attributable to LOX family inhibition.

Selectivity Enzymology Off-target MAO-B

High-Impact Research and Industrial Applications for LOX-IN-3 (dihydrochloride monohydrate)


Investigating Fibrotic Mechanisms in Preclinical Renal and Pulmonary Disease Models

LOX-IN-3 is ideally suited for studies exploring the role of aberrant collagen cross-linking in fibrosis. Its validated efficacy in reducing fibrosis in both the UUO-induced renal fibrosis model and the bleomycin-induced pulmonary fibrosis model makes it a proven tool for interrogating LOX-dependent pathology . The sustained in vivo pharmacodynamics allows for chronic dosing studies with a manageable regimen, facilitating the assessment of long-term therapeutic intervention on organ function and remodeling.

Stromal Remodeling Studies in Pancreatic Ductal Adenocarcinoma (PDAC)

The compound's ability to impair stromal remodeling by targeting pan-LOX activity is particularly relevant in oncology research. LOX-IN-3 (PXS-5505) has been shown to disrupt the fibroinflammatory tumor stroma and enhance the response to chemotherapy in PDAC models [1]. This application scenario is directly supported by its pan-LOX inhibitory profile and the in vivo evidence of its impact on the extracellular matrix, making it a strategic tool for combination therapy studies aimed at overcoming chemoresistance.

Comparative Studies to Establish LOX Isoform-Specific Biology

Given the differing isoform selectivity profiles among LOX inhibitors, LOX-IN-3 serves as a critical comparator in studies aiming to dissect the specific roles of individual LOX family members. Its well-characterized pan-LOX activity and quantitative potency data (IC50 < 1 μM for human LOXL2) provide a reliable benchmark for assessing the biological effects of broad LOX inhibition versus the more restricted action of other tool compounds or genetic models .

Technical Documentation Hub

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